3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide
Description
3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a dihydrophthalazine core.
Properties
Molecular Formula |
C21H15ClN4O2 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-N-pyridin-4-ylphthalazine-1-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c22-18-8-4-1-5-14(18)13-26-21(28)17-7-3-2-6-16(17)19(25-26)20(27)24-15-9-11-23-12-10-15/h1-12H,13H2,(H,23,24,27) |
InChI Key |
MWFCUAYFLROMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the dihydrophthalazine core and the introduction of the chlorophenyl and pyridinyl groups. Common synthetic routes may involve:
Formation of the Dihydrophthalazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorophenyl reagents under specific conditions to attach the chlorophenyl group to the core structure.
Introduction of the Pyridinyl Group: This can be done using pyridinyl reagents in the presence of catalysts to ensure proper attachment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
